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Elacestrant dosing 345 mg with food
administration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Elacestrant

CAS No.: 722533-56-4

Cat. No.: S007327

Recommended Dosing & Administration

The standard dosing regimen and key administration details are summarized below [1] [2]:

Parameter Specification

Indicated Postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced
Population or metastatic breast cancer after progression on =1 line of endocrine therapy [2].
Recommended 345 mg taken orally once daily [1].

Dosage

Treatment Until disease progression or unacceptable toxicity [1].

Duration

Administration Taken with food at approximately the same time each day [1].

Tablet Handling Swallow tablet(s) whole. Do not chew, crush, or split. Do not use if broken,

cracked, or damaged [1].

Key Administration Instructions:
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e Take with Food: Administration with food is critical to reduce the incidence and severity of nausea
and vomiting [1] [2].

e Missed Dose or Vomiting: If a dose is missed by more than 6 hours, or if vomiting occurs after
ingestion, the patient should skip the dose and resume the normal schedule the following day [1].

Dose Modification Guidelines

Dose interruptions and reductions are required to manage adverse reactions. The following tables outline the

dose reduction levels and modification guidelines [1] [2].

Table 1: Dose Reduction Levels [1]

Dose Reduction Dosage Tablet Configuration
Recommended Starting Dose 345 mg once daily One 345 mg tablet
First Reduction 258 mg once daily Three 86 mg tablets
Second Reduction 172 mg once daily Two 86 mg tablets

Note: If a dose reduction below 172 mg once daily is required, treatment should be permanently discontinued

[1].

Table 2: Dosage Modification for Adverse Reactions [1]

Adverse Reaction .
Recommended Action

Severity

Grade 1 Continue ORSERDU at current dose.

Grade 2 Consider interruption until resolution to Grade <1; resume at same dose.
Grade 3 Interrupt until resolution to Grade <1; resume at next lower dose level.
Grade 4 Interrupt until resolution to Grade <1; resume at next lower dose level.

Permanently discontinue if recurrence happens.
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Mechanism of Action & Clinical Rationale

Understanding the pharmacological basis for elacestrant's dosing involves its unique mechanism and the

clinical population it targets.

¢ Mechanism of Action (MOA): Elacestrant is a selective estrogen receptor degrader (SERD). It
competitively binds to the estrogen receptor (ER), inducing a conformational change that leads to the
receptor's ubiquitination and degradation by the proteasome. This results in the complete abrogation of
estrogen receptor signaling, which is a key driver of tumor growth in ER-positive breast cancer [3].
This mechanism is particularly effective against ESR1 mutations, which are a common cause of

resistance to earlier endocrine therapies like aromatase inhibitors [4] [3].

« Rationale for 345 mg Dose: The 345 mg dose was established in clinical trials to provide effective ER
degradation and antitumor activity, particularly in patients with ESR1 mutations, while maintaining a
manageable safety profile [4]. The phase III EMERALD trial, which supported the FDA approval of
elacestrant, demonstrated a statistically significant improvement in progression-free survival (PFS)

with this dosing regimen [4] [5].

¢ Rationale for Administration with Food: Clinical evidence shows that taking elacestrant with food
reduces the rate and severity of nausea, one of the most commonly reported adverse events [1] [2].

This is a key supportive care measure to improve patient adherence and tolerability.

Experimental & Clinical Protocol

For researchers designing studies or evaluating elacestrant, the following protocol summarizes the key

elements.

1. Patient Selection & Biomarker Testing

¢ Inclusion Criteria: Confirm ER-positive, HER2-negative, advanced or metastatic breast cancer in
postmenopausal women or adult men. Disease must have progressed after at least one line of
endocrine therapy [2].

o Biomarker Testing: Patient selection must be based on the confirmed presence of an ESR1
mutation in a plasma specimen using an FDA-approved test [2]. This is a critical step for enroliment.
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2. Efficacy Assessment

¢ Primary Endpoint: Progression-Free Survival (PFS) is a standard primary endpoint, as used in the
pivotal EMERALD trial. It is defined as the time from randomization to disease progression or death
from any cause [4].

e Assessment Method: Tumor imaging (e.g., CT scans) should be performed at baseline and at
regular intervals thereafter (e.g., every 8-12 weeks). Response should be evaluated by blinded
independent central review (BICR) using RECIST v1.1 criteria [4].

3. Safety & Tolerability Monitoring

e Common Adverse Events (AEs): The most common AEs (>10%) include musculoskeletal pain,
nausea, increased cholesterol, increased liver enzymes (AST/ALT), increased triglycerides, fatigue,
vomiting, and decreased appetite [2].

¢ Required Monitoring:

o Lipid Profile: Monitor for hypercholesterolemia and hypertriglyceridemia prior to starting and
periodically during treatment [2].
o Liver Function Tests: Monitor AST and ALT levels periodically [2].

e Dose Modification Triggers: Implement the guidelines in Table 2 based on CTCAE grading for

managing adverse reactions [1].

4. Pharmacokinetic (PK) Considerations

e Metabolism: Elacestrant is primarily metabolized by CYP3A4 [2] [3].

¢ Drug Interactions: Concomitant use with strong or moderate CYP3A4 inducers or inhibitors should
be avoided, as they can significantly alter elacestrant exposure [2].

e Hepatic Impairment: A dose reduction to 258 mg once daily is recommended for patients with
moderate hepatic impairment (Child-Pugh B). The drug should be avoided in patients with severe
hepatic impairment (Child-Pugh C) [2].

Pathway and Workflow Visualization

The following diagram illustrates the key decision-making pathway for administering elacestrant in a

clinical or research setting.
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Conclusion

The administration of elacestrant 345 mg once daily with food represents a targeted therapeutic strategy for
a molecularly defined population of breast cancer patients. Adherence to the detailed protocols for patient
selection, administration, dose modification, and safety monitoring is essential to replicate the efficacy

observed in clinical trials and to manage the associated toxicities in both research and clinical practice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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